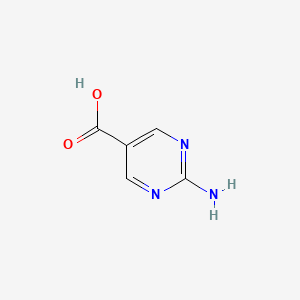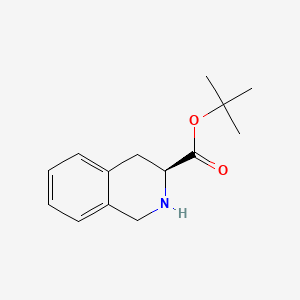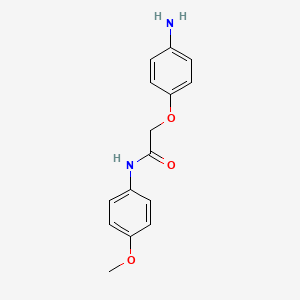
5-Bromo-4-chloro-3-indoxyl choline phosphate
Descripción general
Descripción
5-Bromo-4-chloro-3-indoxyl choline phosphate is a synthetic enzyme substrate used for detecting phosphatidylcholine-specific phospholipase C . It is also used in sensitive colorimetric detection of alkaline phosphatase activity .
Synthesis Analysis
5-Bromo-4-chloro-3-indoxyl choline phosphate is synthesized from choline . It has been synthesized by reacting 5-bromoindoxyl with chloramine and phosphoryl .Molecular Structure Analysis
The molecular formula of 5-Bromo-4-chloro-3-indoxyl choline phosphate is C13H17BrClN2O4P . The InChI is 1S/C8H6BrClNO4P/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14/h1-3,11H,(H2,12,13,14) .Chemical Reactions Analysis
5-Bromo-4-chloro-3-indoxyl is oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . It is also oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-3-indoxyl choline phosphate is a colorless compound . It is soluble in water (sodium salt) . The molar mass is 326.47 g·mol−1 .Aplicaciones Científicas De Investigación
Detection of Phosphatidylcholine-Specific Phospholipase C
5-Bromo-4-chloro-3-indoxyl choline phosphate: is used as a synthetic enzyme substrate for detecting phosphatidylcholine-specific phospholipase C . This application is crucial in research focused on signal transduction pathways where phospholipase C plays a key role.
Chemiluminescent Substrate in ELISA
The compound serves as a chemiluminescent substrate for enzyme-linked immunosorbent assay (ELISA) or other ligand-based assays . It is particularly useful in diagnostics and pharmaceutical testing, providing a sensitive method for detecting the presence of specific antigens or antibodies.
Histochemical Tissue Staining
In the field of histology, 5-Bromo-4-chloro-3-indoxyl choline phosphate is employed for tissue staining in alkaline phosphatase histochemistry . This application allows for the visualization of enzyme activity within tissues, aiding in the diagnosis of various diseases.
Immunoblotting
This compound is utilized in immunoblotting techniques to detect protein-antibody complexes . It is often used in combination with nitro blue tetrazolium chloride (NBT) to provide a colorimetric readout of protein presence, which is essential for protein expression studies.
In Situ Hybridization
5-Bromo-4-chloro-3-indoxyl choline phosphate: is also applied in in situ hybridization procedures . This technique is used to localize specific sequences of DNA or RNA within tissue sections, playing a significant role in gene expression and chromosomal mapping studies.
Immunohistochemistry
Lastly, the compound finds its application in immunohistochemistry . It helps in the detection and localization of antigens in tissue sections by exploiting the principle of antibodies binding specifically to antigens in biological tissues.
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-4-chloro-3-indoxyl choline phosphate, also known as 5-Bromo-4-chloro-1H-indol-3-yl (2-(trimethylammonio)ethyl) phosphate, is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in various biological processes, including protein dephosphorylation.
Mode of Action
5-Bromo-4-chloro-3-indoxyl choline phosphate acts as a chromogenic substrate for alkaline phosphatase . The compound is hydrolyzed by the enzyme to produce 5-bromo-4-chloro-3-indoxyl . This product is then oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo .
Biochemical Pathways
The compound is involved in the detection of alkaline phosphatase activity in various biochemical pathways . It is used in applications such as immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) .
Pharmacokinetics
It is known that the compound is provided in two salt forms: the disodium salt, which is soluble in water, and the p-toluidine form, which is soluble in dimethylformamide . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The action of 5-Bromo-4-chloro-3-indoxyl choline phosphate results in the formation of an insoluble dark blue diformazan precipitate . This color change allows for the sensitive colorimetric detection of alkaline phosphatase activity .
Action Environment
The action of 5-Bromo-4-chloro-3-indoxyl choline phosphate can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents may affect its efficacy and stability . Additionally, the presence of atmospheric oxygen is necessary for the oxidation of 5-bromo-4-chloro-3-indoxyl to form the blue dye .
Safety and Hazards
When handling 5-Bromo-4-chloro-3-indoxyl choline phosphate, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
5-Bromo-4-chloro-3-indoxyl choline phosphate is used in various applications such as immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) . It is also used in the sensitive colorimetric detection of alkaline phosphatase activity . Future research may explore more applications of this compound in different fields of study.
Propiedades
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClN2O4P/c1-17(2,3)6-7-20-22(18,19)21-11-8-16-10-5-4-9(14)13(15)12(10)11/h4-5,8,16H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXURLIMPJNXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC1=CNC2=C1C(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1277346.png)


![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)







